2-(2-Bromoethyl)furan
Overview
Description
2-(2-Bromoethyl)furan is an organic compound with the molecular formula C6H7BrO. It is a derivative of furan, a heterocyclic aromatic compound characterized by a five-membered ring containing one oxygen atom. The presence of a bromoethyl group at the second position of the furan ring imparts unique chemical properties to this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)furan typically involves the bromination of 2-ethylfuran. This can be achieved through the reaction of 2-ethylfuran with bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the ethyl group .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Bromoethyl)furan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction Reactions: The bromoethyl group can be reduced to form ethylfuran.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or tetrahydrofuran.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
- Substitution reactions yield various substituted furan derivatives.
- Oxidation reactions produce furan carboxylic acids or aldehydes.
- Reduction reactions result in the formation of ethylfuran .
Scientific Research Applications
2-(2-Bromoethyl)furan has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: It is used in the study of biological pathways and enzyme interactions due to its reactive bromoethyl group.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(2-Bromoethyl)furan involves its reactivity towards nucleophiles. The bromoethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. These reactions can target specific molecular pathways and enzymes, making the compound useful in biochemical studies .
Comparison with Similar Compounds
2-Bromoethylbenzene: Similar structure but with a benzene ring instead of a furan ring.
2-(2-Chloroethyl)furan: Similar structure with a chloroethyl group instead of a bromoethyl group.
2-(2-Bromoethyl)thiophene: Similar structure with a thiophene ring instead of a furan ring.
Uniqueness: 2-(2-Bromoethyl)furan is unique due to the presence of the furan ring, which imparts distinct aromatic and electronic properties. The bromoethyl group enhances its reactivity, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
2-(2-bromoethyl)furan | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrO/c7-4-3-6-2-1-5-8-6/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHXHSSXMCLDXLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450814 | |
Record name | Furan, 2-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123217-93-6 | |
Record name | Furan, 2-(2-bromoethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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